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Compound of Interest

Compound Name: But-3-EN-2-amine

Cat. No.: B3051532

For Researchers, Scientists, and Drug Development Professionals

(S)-But-3-en-2-amine, a chiral primary allylic amine, represents a valuable building block in
modern organic synthesis and medicinal chemistry. Its unique structural features—a
stereogenic center, a primary amine, and a terminal olefin—offer a trifecta of reactive sites for
diverse chemical transformations. This guide provides an in-depth overview of its physical and
chemical properties, along with a representative synthetic protocol and a discussion of its
potential applications in drug development.

Core Physical and Chemical Properties

The properties of (S)-But-3-en-2-amine are summarized below. It is a clear, colorless liquid
with a characteristic ammonia-like odor and is highly flammable[1].
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Property Value Source
Molecular Formula CaHsN PubChem|[2]
Molecular Weight 71.12 g/mol PubChem|[2]
IUPAC Name (2S)-but-3-en-2-amine PubChem|[2]
CAS Number 75197-06-7 PubChem[2]
XLogP3 0.3 PubChem|[2]
Hydrogen Bond Donor Count 2 PubChem[2]
Hydrogen Bond Acceptor

Count 1 PubChem][2]
Rotatable Bond Count 1 PubChem][2]
Exact Mass 71.0735 g/mol PubChem|[2]
Monoisotopic Mass 71.0735 g/mol PubChem|[2]
Topological Polar Surface Area 26 A2 PubChem|[2]
Heavy Atom Count 5 PubChem[2]

Spectroscopic Data

While specific experimental spectra for (S)-But-3-en-2-amine are not readily available in public
databases, the expected spectroscopic characteristics can be predicted based on its structure
and general principles of spectroscopy for primary amines.

H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
different proton environments. The two protons of the primary amine (-NHz2) would likely appear
as a broad singlet. The methine proton (CH) adjacent to the amine and the vinyl group would
be a complex multiplet. The terminal vinyl protons (=CHz) would show characteristic splitting
patterns, and the methyl protons (-CHs) would appear as a doublet due to coupling with the
adjacent methine proton. The addition of D20 would cause the amine proton signal to
disappear, a useful diagnostic test[3][4].
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13C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals
corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to
the nitrogen would be deshielded and appear in the range of 35-60 ppm. The two olefinic
carbons would appear further downfield, typically in the 110-140 ppm range, while the methyl
carbon would be the most upfield signal.

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of (S)-But-3-en-2-amine is
expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm~1[5]
[6]. An N-H bending vibration should be observable around 1590-1650 cm~1[6]. Additionally, a
C=C stretching vibration for the terminal alkene will be present around 1640 cm~1. The C-N
stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm~* region[6].

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M™*) for (S)-But-3-en-2-
amine would have an odd m/z value, in accordance with the nitrogen rule for a compound with
a single nitrogen atom[3]. A prominent fragmentation pathway would be alpha-cleavage,
leading to the loss of a methyl radical to form a resonance-stabilized iminium cation.

Synthesis and Experimental Protocols

The stereoselective synthesis of chiral primary allylic amines like (S)-But-3-en-2-amine is a
significant challenge in organic chemistry. While a specific, published protocol for this exact
molecule is not available, a representative method can be adapted from established
procedures for the synthesis of similar compounds, such as the iridium-catalyzed stereospecific
allylic amination of optically active allylic alcohols.

Representative Synthetic Protocol: Iridium-Catalyzed Allylic Amination

This protocol is based on the general methodology for the stereospecific substitution of allylic
alcohols.

Reaction Scheme:
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Caption: General workflow for the synthesis of (S)-But-3-en-2-amine.
Detailed Methodology:

o Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the iridium precursor
(e.g., [Ir(COD)CI]2) and the appropriate chiral phosphoramidite ligand in a suitable anhydrous
solvent such as tetrahydrofuran (THF). The mixture is stirred at room temperature to allow
for the formation of the active catalyst.
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e Reaction Setup: To the flask containing the activated catalyst, lithium iodide (Lil) is added,
followed by the optically active (R)-but-3-en-2-ol. Finally, sulfamic acid, serving as an

ammonia equivalent, is added to the reaction mixture.

o Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 50-80
°C) and the reaction is monitored by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting material is consumed.

o Workup and Purification: Upon completion, the reaction is cooled to room temperature and
guenched by the addition of a basic agqueous solution (e.g., saturated sodium bicarbonate).
The aqueous layer is extracted with an organic solvent (e.qg., diethyl ether or ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The crude product is then purified by
column chromatography on silica gel to afford the pure (S)-But-3-en-2-amine.

Chemical Reactivity and Potential Applications in
Drug Development

The chemical reactivity of (S)-But-3-en-2-amine is dictated by its three key functional groups:

e Primary Amine: The lone pair of electrons on the nitrogen atom makes it both basic and
nucleophilic. It can readily undergo reactions such as alkylation, acylation, and sulfonylation
to form a wide variety of derivatives.

o Terminal Alkene: The double bond can patrticipate in various addition reactions, including
hydrogenation, halogenation, and hydroboration-oxidation. It can also be a substrate in
transition metal-catalyzed cross-coupling reactions.

» Chiral Center: The stereogenic center at the C2 position is crucial for its application in
asymmetric synthesis and for its potential biological activity, as stereochemistry often plays a
critical role in drug-receptor interactions.

Logical Relationship of Functional Group Reactivity:
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Caption: Reactivity profile of (S)-But-3-en-2-amine.

While there is no specific information in the public domain regarding the biological activity or
involvement of (S)-But-3-en-2-amine in any signaling pathways, chiral amines are a
cornerstone of the pharmaceutical industry. More than 40% of drugs and drug candidates
contain an amine functional group, with a significant portion of these being chiral. The presence
of the allylic moiety also opens up possibilities for its use as a versatile intermediate in the
synthesis of more complex molecules with potential therapeutic applications.

Conclusion

(S)-But-3-en-2-amine is a chiral building block with significant potential for synthetic and
medicinal chemistry. Its well-defined physical and chemical properties, combined with its
versatile reactivity, make it an attractive starting material for the synthesis of novel compounds.
Further research into its biological activity and applications in drug discovery is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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